6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents like NBS (N-bromosuccinimide), and fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways essential for bacterial survival .
Comparison with Similar Compounds
6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6BrF3N2O |
---|---|
Molecular Weight |
295.06 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-8-7(9(11,12)13)14-6-3-2-5(10)4-15(6)8/h2-4H,1H3 |
InChI Key |
JWSDZXBKRZVNGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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